4,5,6-Trichloronicotinic acid ethyl ester
Description
Historical Context and Evolution of Nicotinic Acid Derivative Studies
The study of nicotinic acid, also known as vitamin B3, and its derivatives has a rich history rooted in the treatment of diseases like pellagra. nih.gov Over the decades, research has expanded significantly, moving beyond its initial nutritional focus to explore a wide range of pharmaceutical applications. nih.govchemistryjournal.net Scientists have systematically modified the structure of nicotinic acid, substituting various atoms or groups on the pyridine (B92270) ring and the carboxylic acid function to create a diverse library of derivatives. nih.gov This has led to the discovery of compounds with analgesic, anti-inflammatory, and anti-tuberculosis properties. chemistryjournal.net The esterification of nicotinic acid and its derivatives, a common synthetic strategy, has been a key area of investigation. researchgate.net This historical progression from a simple vitamin to a versatile scaffold for drug discovery sets the stage for the investigation of more complex derivatives like 4,5,6-trichloronicotinic acid ethyl ester.
Significance of Polychlorinated Pyridines in Chemical Research
Pyridine and its derivatives are fundamental building blocks in organic chemistry, appearing in over 7,000 drug molecules. nih.gov The introduction of multiple chlorine atoms onto the pyridine ring, creating polychlorinated pyridines, dramatically alters the molecule's electronic properties and reactivity. This class of compounds is significant for several reasons. The chlorine atoms can act as leaving groups in nucleophilic substitution reactions, providing a versatile handle for introducing a wide array of functional groups. wikipedia.org This makes them valuable intermediates in the synthesis of complex molecules for pharmaceuticals and agrochemicals. nih.gov Furthermore, the study of polychlorinated aromatic compounds, in general, is crucial due to their environmental persistence and biological activity. nih.gov The specific arrangement of chlorine atoms in this compound influences its reactivity and potential applications, making it a compound of interest within this significant class.
Research Gaps and Motivations for Investigating this compound
Despite the broad interest in nicotinic acid derivatives and polychlorinated pyridines, specific research into this compound is not extensively documented in publicly available literature. This relative lack of focused investigation presents a clear research gap. The motivation to study this compound stems from the potential to bridge the knowledge between the well-established chemistry of nicotinic acid esters and the versatile reactivity of polychlorinated pyridines. Researchers are driven to understand how the three chlorine atoms at the 4, 5, and 6 positions of the pyridine ring influence the ester's chemical behavior. Key questions include its susceptibility to nucleophilic substitution, its potential as a building block for more complex heterocyclic systems, and the impact of the trichloro-substitution pattern on its spectroscopic and physical properties. The exploration of this compound is motivated by the prospect of discovering novel reaction pathways and synthesizing new chemical entities with potentially valuable biological or material properties.
Overview of Research Methodologies and Thematic Areas for this compound
The investigation of this compound would logically follow established research methodologies in synthetic and analytical chemistry. A primary thematic area is its synthesis. While specific, detailed preparations are not widely published, general approaches to synthesizing nicotinic acid esters, such as Fischer esterification, are well-known. google.comprepchem.com For a polychlorinated compound like this, the synthesis would likely involve the esterification of the corresponding 4,5,6-trichloronicotinic acid or the chlorination of a suitable nicotinic acid ester precursor.
Another key research area is the characterization of the compound. This involves a suite of analytical techniques to confirm its structure and purity. The molecular formula and weight are fundamental starting points. americanchemicalsuppliers.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be employed to elucidate the detailed molecular structure.
The reactivity of this compound constitutes a major research theme. Studies would focus on its behavior in various chemical transformations, particularly nucleophilic aromatic substitution reactions, where one or more of the chlorine atoms are replaced by other functional groups. The regioselectivity of these substitutions would be a critical aspect of the investigation. The ester group itself can also be a site for chemical modification, for instance, through hydrolysis to the corresponding carboxylic acid or amidation.
Finally, a potential area of future research, once the fundamental chemistry is understood, would be the exploration of its utility as a building block in the synthesis of more complex molecules. This could involve using it as a starting material for creating novel heterocyclic compounds with potential applications in medicinal chemistry or materials science.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 181261-73-4 | americanchemicalsuppliers.com |
| Molecular Formula | C8H6Cl3NO2 | americanchemicalsuppliers.com |
| Molecular Weight | 254.499 g/mol | americanchemicalsuppliers.com |
| IUPAC Name | ethyl 4,5,6-trichloropyridine-3-carboxylate | americanchemicalsuppliers.com |
| Canonical SMILES | CCOC(=O)C1=CN=C(C(=C1Cl)Cl)Cl | americanchemicalsuppliers.com |
| Purity | Typically >95% | combi-blocks.com |
| Hydrogen Bond Donor Count | 0 | guidechem.com |
| Rotatable Bond Count | 3 | guidechem.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,5,6-trichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl3NO2/c1-2-14-8(13)4-3-12-7(11)6(10)5(4)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJXULFLZWQHML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428983 | |
| Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181261-73-4 | |
| Record name | 4,5,6-Trichloronicotinic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4,5,6 Trichloronicotinic Acid Ethyl Ester
Classical and Conventional Synthetic Routes to Polychlorinated Nicotinates
Traditional approaches to synthesizing polychlorinated nicotinates, including 4,5,6-trichloronicotinic acid ethyl ester, often involve multi-step processes that have been refined over time to enhance both yield and purity.
Multi-Step Synthesis from Precursors
The classical synthesis of polychlorinated nicotinates frequently begins with more readily available pyridine (B92270) or nicotinic acid derivatives. These precursors undergo a sequence of reactions, including chlorination and esterification, to arrive at the desired product. For instance, a common strategy involves the chlorination of a suitable nicotinic acid derivative, followed by esterification to yield the ethyl ester. The synthesis of related compounds, such as ethyl pyrrole-2-carboxylate, has been achieved by reacting pyrrole (B145914) with trichloroacetyl chloride, followed by treatment with a base and subsequent esterification. orgsyn.org This highlights a general principle where a heterocyclic core is first functionalized and then subjected to esterification.
A multi-step synthesis often involves the careful protection and deprotection of functional groups to ensure that reactions occur at the desired positions. youtube.comyoutube.com For example, in the synthesis of other complex molecules, a ketone might be protected as an acetal (B89532) while an ester group is reduced. youtube.com This strategic approach is crucial when dealing with multifunctional molecules like nicotinic acid derivatives, where competing side reactions are possible.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is paramount in classical syntheses to maximize the yield and purity of this compound. Key parameters that are frequently adjusted include temperature, reaction time, and the molar ratio of reactants. For example, in the esterification of sulfinic acids, performing the reaction at room temperature mediated by ethyl 2-isocyanoacetate led to a high yield. researchgate.net Similarly, studies on the esterification of lauric acid have shown that temperature and the ratio of ethanol (B145695) to water significantly influence the reaction's conversion rate. researchgate.net
The purification of the final product is a critical step. Techniques such as liquid-liquid extraction and column chromatography are commonly employed to remove impurities. researchgate.net In the synthesis of a related chloro-substituted pyridine carboxylic acid ethyl ester, the crude product was purified by distillation under vacuum followed by recrystallization from ether at low temperatures to isolate the desired isomer. prepchem.com
Below is a table summarizing the optimization of various esterification reactions, which provides insights into the factors that could be crucial for the synthesis of this compound.
| Reaction | Key Parameters Optimized | Optimal Conditions | Yield |
| Esterification of 4-methylbenzenesulfinic acid researchgate.net | Reagent type, amount of reagent | Ethyl 2-isocyanoacetate (1 equivalent), room temperature | 99% |
| Esterification of Lauric Acid researchgate.net | Temperature, ethanol/water ratio | Increased temperature and ethanol/water ratio | Improved conversion |
| Synthesis of Chlorogenic Acid Oleyl Alcohol Ester mdpi.com | Temperature, reaction time, molar ratio | 200 °C, 3 hours, 1:20 molar ratio (acid to alcohol) | 93.59% conversion |
| Synthesis of Ethyl piperidine-4-carboxylate chemicalbook.com | Reaction time | Reflux for 48 hours | 94% |
Reagent and Solvent Selection in Traditional Approaches
The choice of reagents and solvents plays a pivotal role in the success of traditional synthetic routes. For esterification, common reagents include an alcohol (in this case, ethanol) and an acid catalyst, such as sulfuric acid. truman.edu The Fischer-Speier esterification is a classic example of this approach. truman.edu In some cases, a dehydrating agent is used to drive the equilibrium towards the product side.
For chlorination steps, various chlorinating agents can be employed, with the choice depending on the specific substrate and desired regioselectivity. The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Diethyl ether, tetrahydrofuran (B95107) (THF), and dichloromethane (B109758) (DCM) are common solvents in such syntheses. researchgate.netchemicalbook.com For instance, in the synthesis of a 4-chloro-substituted pyridine derivative, the reaction was carried out in alcohol with triethylamine (B128534) as a base. prepchem.com The selection of the solvent can also influence the reaction rate and, in some cases, the product distribution.
Advanced and Green Synthetic Strategies for this compound
In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Catalytic Approaches to Esterification and Chlorination
Catalysis is at the forefront of green chemistry. The use of catalysts can lead to higher reaction rates, greater selectivity, and milder reaction conditions compared to stoichiometric reactions. For the esterification step in the synthesis of this compound, various acid catalysts can be utilized. While traditional methods use mineral acids, research is ongoing into solid acid catalysts that are more environmentally friendly and easier to separate from the reaction mixture.
In the broader context of nicotinic acid derivative synthesis, catalytic methods are well-established. For example, the synthesis of nicotinyl ester of 6-aminonicotinic acid involves reacting the alkali salt of 6-aminonicotinic acid with 3-chloromethylpyridine hydrochloride in dimethylformamide at elevated temperatures. google.com
Microwave-Assisted Synthesis of this compound
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. researchgate.netnih.govnih.govnih.govmdpi.comscielo.org.mx The application of microwave irradiation to the synthesis of this compound can significantly enhance the efficiency of both the chlorination and esterification steps.
For example, the synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate, a related heterocyclic compound, was significantly improved using microwave irradiation. The reaction time for the formation of a key imidazolide (B1226674) intermediate was reduced to just 5 minutes. scielo.org.mx In another study, a range of 2-aminonicotinic acids were synthesized under microwave heating at 200°C for 2 hours, demonstrating the utility of this technology for modifying the nicotinic acid scaffold. researchgate.net
The table below illustrates the advantages of microwave-assisted synthesis in various contexts, suggesting its potential for the synthesis of this compound.
| Reaction | Conventional Method | Microwave-Assisted Method | Key Advantage of Microwave |
| Synthesis of 2-aminonicotinic acids researchgate.net | N/A | 200°C, 2 hours | High yield in a short time |
| Synthesis of 6-methoxy-5,6-dihydro-5-azapurines nih.gov | 70°C, 30 min, 4% yield | 140°C, significantly higher yield (up to 92%) | Increased yield and reaction rate |
| Synthesis of 1,4-dihydropyridine (B1200194) nucleosides nih.gov | 50°C, 42% yield | 60°C, 30 min, 86-96% yield | Higher yield, shorter reaction time, solvent-free |
| Synthesis of N1-acylated (aza)indole alkanoic esters nih.gov | Conventional heating, 3 hours | 120°C, 10 minutes | Drastically reduced reaction time |
| Synthesis of ethyl 7-chloro-4-oxo-l,4-dihydro-1,8-naphthyridine-3-carboxylate scielo.org.mx | Multiple steps, long reaction times | 5 minutes for key intermediate formation | Reduced reaction time and steps |
Flow Chemistry Applications in Nicotinate (B505614) Synthesis
Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering advantages in terms of safety, efficiency, and scalability. While specific flow chemistry applications for the synthesis of this compound are not extensively documented, related processes for nicotinate derivatives demonstrate its potential. A notable example is the process intensification for the continuous flow hydrogenation of ethyl nicotinate. researchgate.netamazonaws.com In this process, a solution of ethyl nicotinate is passed through a heated reactor packed with a catalyst, such as palladium on alumina (B75360) (Pd/Al₂O₃), under a hydrogen atmosphere. amazonaws.com
This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to high throughput and selectivity. researchgate.net The principles of this flow process, including the use of packed bed reactors and continuous product removal, can be adapted for other transformations in the synthesis of this compound, such as the chlorination or esterification steps. The enhanced safety profile of flow chemistry is particularly advantageous when dealing with potentially hazardous reagents and exothermic reactions that might be involved in the synthesis of this polychlorinated compound. acs.org
Atom Economy and Sustainability Metrics in Synthetic Design
The principles of green chemistry are increasingly integral to the design of synthetic routes, with atom economy being a key metric for evaluating the efficiency of a chemical process. primescholars.comscranton.edu Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. kccollege.ac.in A higher atom economy signifies a more sustainable process with less waste generation.
When considering the synthesis of this compound, the choice of synthetic pathway can significantly impact the atom economy. For instance, a route involving the Sandmeyer reaction, while effective, may have a lower atom economy due to the use of stoichiometric reagents for diazotization and the generation of inorganic salts as byproducts. In contrast, catalytic methods, where possible, generally offer higher atom economies.
Below is a comparative table illustrating the theoretical atom economy for two hypothetical key steps in the synthesis of a trichloronicotinic acid intermediate.
| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |
| Sandmeyer Chlorination | Aminodichloronicotinic Acid, NaNO₂, HCl, CuCl | Trichloronicotinic Acid | N₂, H₂O, NaCl, CuCl | Lower |
| N-Oxide Chlorination | Dichloronicotinic Acid N-Oxide, POCl₃ | Trichloronicotinic Acid | H₃PO₄ | Higher |
Note: This table is illustrative and the actual atom economy would depend on the specific stoichiometry and reagents used.
Beyond atom economy, other sustainability metrics include the E-factor (Environmental factor), which considers the total mass of waste produced per unit of product, and the Process Mass Intensity (PMI), which is the ratio of the total mass used in a process to the mass of the final product. A comprehensive sustainability assessment would also consider the toxicity of reagents and solvents, energy consumption, and the potential for catalyst recycling. mdpi.comresearchgate.net The development of greener synthetic methods for pyridine derivatives is an active area of research, with a focus on using environmentally benign solvents and catalytic systems. nih.govresearchgate.net
Purification and Isolation Techniques for Synthesized this compound
The purification and isolation of the final product are critical steps to ensure the desired level of purity. For a compound like this compound, which is expected to be a solid at room temperature, several standard techniques can be employed.
Following the synthesis, the crude product mixture would likely contain unreacted starting materials, reagents, and byproducts. A preliminary workup may involve quenching the reaction and extracting the product into an organic solvent. The organic layer would then be washed to remove water-soluble impurities. For instance, if an acid catalyst is used in the esterification step, a wash with a mild base like sodium bicarbonate solution would be necessary to neutralize it. lookchem.com
The primary methods for purifying the solid ester would be recrystallization and column chromatography. Recrystallization involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution. The choice of solvent is crucial and is determined empirically.
For more challenging separations, or to achieve very high purity, column chromatography is the method of choice. The crude product is loaded onto a column of silica (B1680970) gel or alumina, and a solvent or solvent mixture (eluent) is passed through the column. The components of the mixture will travel down the column at different rates depending on their polarity and affinity for the stationary phase, allowing for their separation. The fractions containing the pure product are then collected and the solvent is evaporated. The purity of the isolated ester can be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and melting point determination.
Industrial Scale-Up Considerations for this compound Production
Scaling up the synthesis of this compound from the laboratory to an industrial scale presents a unique set of challenges and considerations. The primary goals of industrial production are to ensure a safe, cost-effective, and environmentally responsible process that consistently delivers a product of high quality.
Reaction and Reactor Design: The choice of reactor is critical. For highly exothermic reactions, such as certain chlorination steps, batch reactors may require sophisticated cooling systems and careful control of reagent addition to manage heat generation and prevent runaway reactions. Continuous flow reactors, as discussed earlier, offer significant advantages in this regard due to their high surface-area-to-volume ratio, which allows for efficient heat exchange and better temperature control. researchgate.netamazonaws.com
Reagent and Solvent Selection: On an industrial scale, the cost, availability, and safety of all raw materials are paramount. Solvents that are efficient at the lab scale may be prohibitively expensive or pose significant environmental or safety risks at an industrial scale. Therefore, process development often involves identifying more sustainable and economical alternatives.
Downstream Processing and Purification: The purification methods used in the laboratory, such as column chromatography, can be expensive and generate large amounts of waste, making them less suitable for large-scale production. Industrial purification strategies often favor crystallization, distillation (if the compound is thermally stable and has a suitable boiling point), and extraction. The development of an efficient and scalable crystallization process is often a key focus of industrial process chemistry.
Waste Management and Environmental Impact: The production of a polychlorinated compound like this compound will inevitably generate waste streams containing chlorinated organic compounds and inorganic salts. researchgate.net Industrial processes must incorporate robust waste treatment protocols to minimize their environmental impact. This includes the potential for recycling solvents and catalysts, and the treatment of aqueous and organic waste streams to remove hazardous components before disposal. A thorough understanding of the entire process, from raw materials to final product and waste generation, is essential for a successful and sustainable industrial scale-up. google.com
Reactivity and Transformation Pathways of 4,5,6 Trichloronicotinic Acid Ethyl Ester
Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring
The pyridine ring in 4,5,6-trichloronicotinic acid ethyl ester is substituted with three chlorine atoms, which are strong electron-withdrawing groups. These, in conjunction with the nitrogen atom and the ester group, render the ring electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). The chlorine atoms at positions 4 and 6 are generally the most activated towards substitution due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.
Amination Reactions and Derivatives
The chlorine atoms on the pyridine ring can be displaced by various nitrogen nucleophiles, a process known as amination. This pathway is crucial for introducing amino functionalities, which are key components in many biologically active molecules. The reaction of this compound with amines leads to the substitution of one or more chlorine atoms.
Research indicates that amination often occurs selectively at the C4 position. This regioselectivity is driven by the electronic activation provided by the nitrogen atom and the ester group. For instance, the reaction of related 4,5,6-trichloropicolinates (isomers of nicotinates) with aminating agents is a known pathway for producing 4-amino derivatives prepchem.com. The existence of compounds like ethyl 4-amino-5,6-dichloronicotinate further supports the feasibility of selective amination at the C4 position chembk.com.
The general reaction involves heating the trichloroester with an amine, sometimes in the presence of a base like triethylamine (B128534) to neutralize the HCl formed during the reaction prepchem.com.
Table 1: Examples of Amination Products from Chlorinated Nicotinates This table is illustrative of amination on a chlorinated pyridine ring and includes closely related derivatives.
| Starting Material | Amine | Product | Reference |
| 4,6-dichloro-2-methyl-5-nitropyridine-3-carboxylic acid ethyl ester | Benzyl(ethyl)amine | 4-Chloro-6-[ethyl(phenylmethyl)amino]-2-methyl-5-nitro-3-pyridine carboxylic acid, ethyl ester | prepchem.com |
| 4,5,6-Trichloropicolinate | Ammonia | 4-Amino-5,6-dichloropicolinate | prepchem.com |
| This compound (inferred) | Ammonia | Ethyl 4-amino-5,6-dichloronicotinate | chembk.com |
These aminated derivatives can serve as precursors for further transformations, such as the synthesis of various substituted pyridines used in agrochemicals and pharmaceuticals.
Alkoxylation and Phenoxylation Pathways
Similar to amination, the chlorine atoms can be substituted by oxygen nucleophiles such as alkoxides (RO⁻) and phenoxides (PhO⁻). These reactions, known as alkoxylation and phenoxylation, introduce ether linkages onto the pyridine ring. The mechanism again proceeds via a nucleophilic aromatic substitution pathway.
Studies on related polychlorinated pyridines, such as tetrachloropyridine, demonstrate their reactivity towards sodium methoxide (B1231860) rsc.orgrsc.org. The reaction of 2,3,4,5-tetrachloropyridine (B1585559) with sodium methoxide can yield a mixture of products, including 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-4-hydroxy-2-methoxypyridine, depending on the reaction conditions rsc.org. This indicates that chlorine atoms on the pyridine ring are readily displaced by methoxide ions.
By analogy, this compound is expected to react with various alkoxides and phenoxides. The reaction would likely involve heating the ester in the presence of the desired sodium or potassium alkoxide/phenoxide in a suitable solvent like the corresponding alcohol or an aprotic polar solvent. The regioselectivity would again favor substitution at the C4 and/or C6 positions.
Table 2: Representative Alkoxylation of a Polychloropyridine This table illustrates the principle of alkoxylation on a related compound.
| Starting Material | Nucleophile | Product(s) | Reference |
| 2,3,4,5-Tetrachloropyridine | Sodium Methoxide | 3,5-dichloro-2,4-dimethoxypyridine, 3,5-dichloro-4-hydroxy-2-methoxypyridine | rsc.org |
This pathway allows for the synthesis of alkoxy- and phenoxy-substituted nicotinic acid derivatives, which are valuable intermediates in organic synthesis.
Halogen Exchange Reactions (e.g., Fluorination)
Halogen exchange, particularly the replacement of chlorine with fluorine, is a significant transformation for modifying the properties of aromatic and heteroaromatic compounds. Fluorine atoms can alter the electronic properties, lipophilicity, and metabolic stability of a molecule.
For polychlorinated pyridine systems like this compound, chlorine can be replaced by fluorine using a suitable fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). These reactions are often carried out at elevated temperatures in a polar aprotic solvent like dimethylformamide (DMF) or sulfolane. The use of a phase-transfer catalyst can sometimes facilitate the reaction.
Evidence from patent literature confirms that "fluorine exchange" is a viable and utilized process for 4,5,6-trichloropicolinates, which are structural isomers of the title compound prepchem.com. This strongly suggests that this compound can undergo similar transformations to yield fluorinated nicotinic acid derivatives. The substitution is expected to occur preferentially at the activated C4 and C6 positions.
Reactions Involving the Ester Functionality
The ethyl ester group at the C3 position of the pyridine ring undergoes reactions typical of carboxylic acid esters, most notably hydrolysis and transesterification. These reactions allow for the modification of this functional group without necessarily altering the substitution pattern on the pyridine ring.
Hydrolysis to 4,5,6-Trichloronicotinic Acid
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 4,5,6-trichloronicotinic acid. This reaction can be performed under either acidic or basic conditions.
Basic hydrolysis, also known as saponification, is the more common method and is essentially irreversible masterorganicchemistry.com. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or lithium hydroxide (LiOH) masterorganicchemistry.comoperachem.com. The reaction is typically carried out by heating the ester with the base in a mixed solvent system like ethanol (B145695)/water or THF/water masterorganicchemistry.com. This process initially yields the carboxylate salt, which is then protonated in a separate acidic workup step (e.g., by adding HCl) to liberate the free carboxylic acid masterorganicchemistry.comresearchgate.net.
General Reaction for Saponification:
Saponification: this compound + NaOH(aq) → Sodium 4,5,6-trichloronicotinate + Ethanol
Acidification: Sodium 4,5,6-trichloronicotinate + HCl(aq) → 4,5,6-Trichloronicotinic acid + NaCl
Acid-catalyzed hydrolysis is the reverse of Fischer esterification libretexts.org. It involves heating the ester with a large excess of water in the presence of a strong acid catalyst (e.g., H₂SO₄). This reaction is reversible and reaches an equilibrium, which can be driven towards the products by using a large excess of water libretexts.org.
Transesterification Reactions
Transesterification is a process where the ethyl group of the ester is exchanged for a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base prepchem.com.
In an acid-catalyzed transesterification, the ester is heated with a large excess of a different alcohol (e.g., methanol) along with an acid catalyst. The large excess of the new alcohol shifts the equilibrium towards the formation of the new ester (e.g., methyl 4,5,6-trichloronicotinate).
Base-catalyzed transesterification involves reacting the ester with an alkoxide (e.g., sodium methoxide) corresponding to the new alcohol. The alkoxide acts as a nucleophile, attacking the carbonyl carbon and leading to the displacement of the original ethoxide group. To favor the product, the alcohol corresponding to the desired ester is often used as the solvent.
These reactions provide a straightforward method to convert ethyl 4,5,6-trichloronicotinate into other alkyl esters, which may be required for specific synthetic applications or to modify the physical properties of the compound.
Reduction of the Ester Group
The ethyl ester group of this compound can be selectively reduced to the corresponding primary alcohol, (4,5,6-trichloropyridin-3-yl)methanol. This transformation is a crucial step in the synthesis of various derivatives, as the resulting hydroxymethyl group can be further modified. Common reducing agents such as lithium aluminium hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are effective for this purpose. The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures to control the reactivity of the hydride reagent and prevent side reactions. The resulting alcohol is a key intermediate for the introduction of other functional groups. chemicalbook.com
Electrophilic Reactions and Derivatizations of the Pyridine Nucleus
The pyridine ring in this compound is electron-deficient due to the presence of three chlorine atoms and the electron-withdrawing ester group. This deactivation makes classical electrophilic aromatic substitution reactions, such as nitration or halogenation, challenging to perform directly on the pyridine nucleus. However, derivatization of the functional groups already present on the ring offers a versatile approach to new compounds.
Derivatization often involves nucleophilic substitution of the chlorine atoms or modification of the ester group. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to an acid chloride. This acid chloride is a reactive intermediate that can undergo a variety of reactions, including the Friedel-Crafts acylation of other aromatic compounds, although the harsh conditions required can be a limitation.
Another approach to derivatization involves the reaction of the ester with various nucleophiles. psu.edulibretexts.orggreyhoundchrom.com For example, treatment with amines can lead to the formation of amides, a common transformation in the synthesis of biologically active molecules. psu.edulibretexts.orggreyhoundchrom.com The reactivity of the chlorine atoms towards nucleophilic substitution allows for the introduction of a wide range of functional groups, including alkoxy, aryloxy, and amino groups. The regioselectivity of these substitution reactions is influenced by the electronic effects of the existing substituents and the reaction conditions.
Metal-Catalyzed Coupling Reactions of this compound
The chlorine substituents on the pyridine ring of this compound serve as excellent handles for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. mdpi.comdntb.gov.ua
Suzuki-Miyaura Coupling for Aryl Substitutions
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron reagent with an organic halide. mdpi.comyoutube.comlibretexts.org In the case of this compound, the chlorine atoms can be sequentially replaced by aryl or heteroaryl groups. The reaction typically employs a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base. youtube.comlibretexts.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. libretexts.orgnih.gov The reactivity of the chlorine atoms follows the order C4 > C6 > C5, allowing for controlled, stepwise substitutions. This selectivity enables the synthesis of a diverse range of mono-, di-, and tri-arylated pyridine derivatives. nih.gov
Interactive Table: Suzuki-Miyaura Coupling Conditions
| Parameter | Options | Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | Catalyst choice affects reaction efficiency and scope. mdpi.comyoutube.com |
| Ligand | PPh₃, dppf, Buchwald ligands | Ligands stabilize the palladium center and influence reactivity. |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | The base activates the organoboron reagent. libretexts.org |
| Solvent | Toluene, Dioxane, DMF, Water | Solvent choice can impact solubility and reaction rates. libretexts.org |
| Boron Reagent | Arylboronic acids, Arylboronic esters | Boronic acids are common, but esters can offer improved stability. libretexts.org |
Sonogashira Coupling for Alkynyl Substitutions
The Sonogashira coupling reaction provides an efficient method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp²-hybridized carbon atoms of aryl or vinyl halides. wikipedia.orgorganic-chemistry.orglibretexts.org This palladium- and copper-co-catalyzed reaction can be applied to this compound to introduce alkynyl substituents at the chlorinated positions. The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) salt (e.g., CuI), and an amine base, which often serves as the solvent. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this substrate allows for the stepwise introduction of alkynyl groups, leading to a variety of alkynylated pyridine derivatives. libretexts.org
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org This reaction can be utilized to introduce primary or secondary amine functionalities onto the pyridine ring of this compound by substituting the chlorine atoms. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org The reaction requires a palladium catalyst, a suitable phosphine ligand (often a bulky, electron-rich ligand from the Buchwald or Hartwig groups), and a base. The choice of ligand is critical for the success of the reaction and can influence the scope of both the amine and the aryl halide coupling partners. wikipedia.orgresearchgate.net This method provides a direct route to a wide array of aminopyridine derivatives, which are important building blocks in medicinal chemistry.
Interactive Table: Buchwald-Hartwig Amination Reaction Components
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst. libretexts.org |
| Ligand | XPhos, SPhos, RuPhos | Stabilizes the palladium catalyst and facilitates the catalytic cycle. wikipedia.org |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine and facilitates reductive elimination. libretexts.org |
| Amine | Primary amines, Secondary amines, Anilines | The nitrogen source for the C-N bond formation. acsgcipr.orgorganic-chemistry.org |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium. libretexts.org |
Chemo-, Regio-, and Stereoselectivity in Reactions of this compound
The reactivity of this compound is governed by the interplay of the different functional groups and the inherent electronic properties of the substituted pyridine ring. This leads to interesting aspects of chemo-, regio-, and stereoselectivity in its chemical transformations. mdpi.com
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in the reduction of the ester group with a mild reducing agent, the chlorine atoms on the pyridine ring typically remain untouched. Conversely, under the conditions of metal-catalyzed coupling reactions, the C-Cl bonds are selectively activated over the C-O bond of the ester group.
Regioselectivity is particularly important in the nucleophilic substitution and metal-catalyzed coupling reactions of this compound. The chlorine atom at the C4 position is generally the most reactive towards substitution, followed by the chlorine at C6, and lastly the chlorine at C5. This selectivity is attributed to the electronic activation by the ring nitrogen and the ester group. By carefully controlling the reaction conditions and stoichiometry of the reagents, it is possible to achieve selective mono- or di-substitution at specific positions.
Stereoselectivity becomes a consideration when chiral reagents or catalysts are used in reactions involving this compound, or when new stereocenters are created. nih.gov For instance, in the synthesis of derivatives with biological applications, controlling the stereochemistry is often crucial for activity. Asymmetric synthesis methods, employing chiral catalysts or auxiliaries, can be used to introduce chirality and obtain enantiomerically enriched products.
Mechanistic Investigations of this compound Reactions
The detailed mechanistic understanding of reactions involving this compound is a specialized area of organic chemistry. While specific, in-depth studies exclusively focused on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established principles of nucleophilic aromatic substitution on polychlorinated pyridine rings. The presence of multiple chlorine atoms and an electron-withdrawing ethyl ester group significantly influences the electronic properties of the pyridine ring, making it susceptible to certain types of transformations.
Kinetic Studies and Reaction Rate Determination
Specific kinetic data for reactions of this compound are not readily found in comprehensive databases. However, general principles of kinetic studies on related systems, such as other substituted nicotinic acid esters, can provide a framework for understanding its reactivity. For instance, studies on the transfer of nicotinic acid esters between oil and aqueous phases have shown a correlation between the lipophilicity of the ester and the rate of transfer. nih.gov A linear relationship was observed between the first-order rate constant and the apparent partition coefficient for a series of nicotinic acid esters. nih.gov
In the context of nucleophilic aromatic substitution, the rate of reaction for a compound like this compound would be expected to be influenced by several factors:
Nucleophile Strength: The nature of the attacking nucleophile plays a crucial role. Stronger nucleophiles will generally lead to faster reaction rates.
Leaving Group Ability: The chloride ions are excellent leaving groups, facilitating the substitution process.
Solvent Effects: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing the transition state.
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate.
Experimentally, the rate of a nucleophilic aromatic substitution reaction can be determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like chromatography (HPLC, GC) or spectroscopy (UV-Vis, NMR). The reaction order with respect to each reactant can then be determined to elucidate the rate law, which provides insight into the reaction mechanism. For bimolecular nucleophilic substitutions (SNAr), the rate is typically dependent on the concentration of both the substrate and the nucleophile. libretexts.org
While a specific data table for this compound cannot be provided due to a lack of available literature, a hypothetical representation of how such data would be presented is shown below.
| Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) |
|---|---|---|---|
| Sodium Methoxide | Methanol | 25 | Data Not Available |
| Aniline | DMF | 50 | Data Not Available |
| Sodium Azide | DMSO | 25 | Data Not Available |
Isotopic Labeling Studies
Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, thereby providing detailed mechanistic insights. This is achieved by replacing one or more atoms in a reactant with their heavier, stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or a radioactive isotope. The position of the label in the product molecules can then be determined using techniques like mass spectrometry or NMR spectroscopy.
In the context of this compound, isotopic labeling could be employed to:
Elucidate Reaction Pathways: By labeling specific carbon or nitrogen atoms in the pyridine ring, one could follow their fate during a reaction, confirming the proposed mechanism.
Distinguish Between Mechanistic Possibilities: For example, in reactions involving rearrangements, isotopic labeling can definitively show which atoms have shifted.
While no specific isotopic labeling studies on this compound were found in the surveyed literature, the principles of this method are broadly applicable. For instance, ¹³C labeling has been used to study the rearrangement of other aromatic systems. The general approach involves synthesizing the labeled starting material and then analyzing the products of the reaction to determine the location of the isotopic label.
Identification of Reaction Intermediates
The reactions of polychlorinated pyridines, including by extension this compound, with nucleophiles are generally proposed to proceed through a Meisenheimer-type intermediate. This intermediate is a resonance-stabilized anionic σ-complex formed by the addition of the nucleophile to the aromatic ring. The negative charge is delocalized over the ring and, in this specific case, would be further stabilized by the electron-withdrawing ester group.
The general steps for a nucleophilic aromatic substitution (SNAr) mechanism are:
Nucleophilic Attack: The nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of the tetrahedral Meisenheimer intermediate. This step is typically the rate-determining step.
Loss of the Leaving Group: The intermediate then rearomatizes by expelling a chloride ion.
Direct observation of these intermediates is often challenging due to their transient nature. However, in some cases, they can be detected and characterized at low temperatures using spectroscopic techniques such as NMR. The identification of such intermediates provides strong evidence for the proposed reaction mechanism. For chloropyridines, nucleophilic attack is a common and well-studied reaction pathway. youtube.com The presence of multiple chlorine atoms on the pyridine ring of this compound would activate the ring towards such nucleophilic attack.
Derivatization and Analogue Synthesis Based on 4,5,6 Trichloronicotinic Acid Ethyl Ester
Synthesis of Substituted Nicotinic Acid Esters
The chlorine atoms on the pyridine (B92270) ring of 4,5,6-trichloronicotinic acid ethyl ester are, in principle, susceptible to nucleophilic aromatic substitution. This would allow for the introduction of a variety of functional groups, leading to a diverse range of substituted nicotinic acid esters. The reactivity of the chlorine atoms is influenced by their position on the electron-deficient pyridine ring.
Despite the theoretical potential for such substitutions, specific examples of these reactions starting from this compound are not readily found in the current body of scientific literature. General principles of nucleophilic aromatic substitution on chloropyridines suggest that reactions with nucleophiles such as alkoxides, amines, and thiols could be employed. The reaction conditions would likely require elevated temperatures and the use of a suitable base to facilitate the substitution.
Table 1: Theoretical Synthesis of Substituted Nicotinic Acid Esters
| Reactant/Nucleophile | Potential Product | Reaction Conditions (Hypothetical) |
| Sodium Methoxide (B1231860) | Ethyl 4,5,6-trimethoxynicotinate | Reflux in Methanol |
| Ammonia | Ethyl 4,5,6-triaminonicotinate | High pressure, elevated temperature |
| Sodium Thiophenoxide | Ethyl 4,5,6-tris(phenylthio)nicotinate | Aprotic polar solvent (e.g., DMF), heat |
Note: The data in this table is hypothetical and based on general chemical principles due to the lack of specific published research on this compound.
Creation of Nicotinamide (B372718) Derivatives
The transformation of the ethyl ester group of this compound into a nicotinamide is a feasible synthetic step. This is typically achieved through aminolysis, where the ester reacts with an amine to form an amide and ethanol (B145695). This reaction can be performed directly, often requiring high temperatures and a large excess of the amine, or it can be facilitated by first converting the ester to a more reactive intermediate, such as a nicotinoyl chloride. youtube.com
Direct aminolysis of esters to amides can be a challenging reaction, often with equilibrium lying unfavorably. youtube.com A more common and efficient method involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by conversion to the highly reactive acid chloride, which then readily reacts with an amine to form the desired nicotinamide.
Table 2: Hypothetical Synthesis of Nicotinamide Derivatives
| Amine Reactant | Potential Nicotinamide Product | Synthetic Route |
| Ammonia | 4,5,6-Trichloronicotinamide | 1. Hydrolysis of ethyl ester to the acid. 2. Conversion to acid chloride. 3. Reaction with ammonia. |
| Methylamine | N-Methyl-4,5,6-trichloronicotinamide | 1. Hydrolysis of ethyl ester to the acid. 2. Conversion to acid chloride. 3. Reaction with methylamine. |
| Aniline | N-Phenyl-4,5,6-trichloronicotinamide | 1. Hydrolysis of ethyl ester to the acid. 2. Conversion to acid chloride. 3. Reaction with aniline. |
Note: The data in this table is hypothetical and based on general chemical principles due to the lack of specific published research on this compound.
Formation of Fused Heterocyclic Systems Utilizing this compound
The structure of this compound provides a foundation for the synthesis of fused heterocyclic systems, such as thienopyridines or furopyridines. These reactions, known as cyclocondensations, would involve the reaction of the starting material with a bifunctional nucleophile, leading to the formation of a new ring fused to the pyridine core. nih.gov
For instance, the synthesis of a thieno[2,3-b]pyridine (B153569) system could theoretically be achieved by reacting the ester with a reagent like ethyl thioglycolate. This type of reaction often proceeds through a series of steps including nucleophilic substitution and intramolecular cyclization. researchgate.net However, specific examples of such cyclocondensation reactions starting with this compound are not documented in the available literature. The synthesis of thienopyridines, for example, is more commonly reported from different starting materials. nih.govnih.govresearchgate.net
Design and Synthesis of Nicotinoyl Chloride Derivatives
The conversion of this compound to its corresponding nicotinoyl chloride derivative is a critical step for enhancing its reactivity, particularly for the synthesis of amides and other esters. This transformation involves two key stages: hydrolysis of the ethyl ester to the carboxylic acid, followed by chlorination of the carboxylic acid.
The hydrolysis can be carried out under either acidic or basic conditions. savemyexams.comcommonorganicchemistry.comlibretexts.org Acid-catalyzed hydrolysis is a reversible process, typically driven to completion by using a large excess of water. libretexts.org Alkaline hydrolysis (saponification) is an irreversible reaction that initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid. savemyexams.com
Once the 4,5,6-trichloronicotinic acid is obtained, it can be converted to the highly reactive 4,5,6-trichloronicotinoyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org This acid chloride is a versatile intermediate for a variety of nucleophilic acyl substitution reactions.
Synthesis of Other Nicotinic Acid Congeners
Beyond the derivatives mentioned, this compound could theoretically be a precursor for a range of other nicotinic acid congeners. These could include derivatives where the ester is reduced to an alcohol, or where the chlorine atoms are replaced by other functionalities through various cross-coupling reactions. However, the scientific literature lacks specific examples of such transformations starting from this particular molecule. The potential for such reactions remains an open area for synthetic exploration.
Advanced Spectroscopic Characterization and Structural Elucidation of 4,5,6 Trichloronicotinic Acid Ethyl Ester
Nuclear Magnetic Resonance (NMR) Spectroscopy: Awaiting Experimental Data
NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. However, for 4,5,6-Trichloronicotinic acid ethyl ester, the specific chemical shifts, coupling constants, and correlations that would be revealed by various NMR techniques have not been reported.
Comprehensive ¹H NMR Analysis (Chemical Shifts, Coupling Constants)
A ¹H NMR spectrum would provide crucial information about the electronic environment of the single proton on the pyridine (B92270) ring and the protons of the ethyl ester group. The chemical shift of the aromatic proton would be significantly influenced by the three electron-withdrawing chlorine atoms, likely shifting it downfield. The ethyl group would present as a quartet and a triplet, with their chemical shifts and coupling constants providing insight into the rotational freedom and conformation of the ester side chain. Without experimental data, a precise analysis remains speculative.
Detailed ¹³C NMR Spectral Interpretation (Carbon Connectivity, Hybridization)
The ¹³C NMR spectrum is essential for identifying all unique carbon atoms in the molecule, including the eight distinct carbons of this compound. The chemical shifts would confirm the sp² hybridization of the pyridine ring carbons and the sp³ hybridization of the ethyl group carbons. The carbons bonded to chlorine atoms would exhibit characteristic shifts, and the carbonyl carbon of the ester would appear at the downfield end of the spectrum. The lack of a published spectrum precludes a definitive assignment of these carbon signals.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignments
Two-dimensional (2D) NMR techniques are powerful methods for confirming the connectivity and spatial relationships between atoms.
COSY (Correlation Spectroscopy) would definitively link the quartet and triplet of the ethyl group through their scalar coupling.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon, for instance, the aromatic proton to its corresponding ring carbon and the CH₂ and CH₃ protons to their respective carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information on the through-space proximity of protons, offering insights into the preferred conformation of the ethyl ester group relative to the pyridine ring.
The absence of any 2D NMR data for this compound means that these critical structural confirmations cannot be made.
NMR Studies of Dynamic Processes and Conformations
Variable-temperature NMR studies could potentially reveal information about dynamic processes, such as restricted rotation around the C-C bond connecting the ester group to the pyridine ring, which might be influenced by the bulky chlorine atoms. However, no such studies have been reported in the literature.
Mass Spectrometry (MS): Awaiting Precise Mass Determination
Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact mass of a compound with high precision. This allows for the unambiguous confirmation of its elemental formula. For this compound (C₈H₆Cl₃NO₂), HRMS would be expected to yield a molecular ion peak corresponding to its calculated exact mass, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Without access to HRMS data, the definitive confirmation of the elemental composition remains unverified by this method.
Fragmentation Pathways and Mechanism Elucidation via MS/MS
Mass spectrometry (MS) provides critical information on the molecular weight and fragmentation pattern of a molecule. In tandem mass spectrometry (MS/MS), precursor ions are selected and fragmented to establish structural connectivity and fragmentation mechanisms. For this compound (Molecular Weight: 254.499 g/mol ), the fragmentation pathways are highly dependent on the ionization method used.
Under electron impact (EI) ionization, the initial event is the formation of a molecular ion (M⁺•) at m/z ≈ 254. Subsequent fragmentation is driven by the presence of the ester group and the halogenated pyridine ring. Common fragmentation pathways for ethyl esters include:
Loss of the ethoxy radical (•OCH₂CH₃): This is a common cleavage for esters, leading to the formation of a stable acylium ion.
McLafferty Rearrangement: This involves the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of a neutral ethylene (B1197577) molecule (C₂H₄). nih.gov
Alpha-cleavage: Loss of the ethyl radical (•CH₂CH₃) can also occur.
Ring Fragmentation: Cleavage of the trichloropyridine ring can occur, often involving the sequential loss of chlorine atoms or HCl.
Under electrospray ionization (ESI), a softer ionization technique, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z ≈ 255. MS/MS analysis of this precursor ion would likely show the neutral loss of ethylene (28 Da) via a rearrangement process or the loss of ethanol (B145695) (46 Da). nih.govnih.gov
The table below outlines the predicted key fragment ions for this compound.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Process |
|---|---|---|---|
| 254 (M⁺•) | 226 | C₂H₄ (Ethylene) | McLafferty Rearrangement |
| 254 (M⁺•) | 209 | •OCH₂CH₃ (Ethoxy radical) | Alpha-cleavage (acylium ion formation) |
| 254 (M⁺•) | 225 | •CH₂CH₃ (Ethyl radical) | Alpha-cleavage |
| 255 ([M+H]⁺) | 227 | C₂H₄ (Ethylene) | Neutral loss from protonated precursor |
| 255 ([M+H]⁺) | 209 | C₂H₅OH (Ethanol) | Neutral loss from protonated precursor |
Electrospray Ionization (ESI) and Electron Impact (EI) Mass Spectrometry Modes
The choice between ESI and EI modes dictates the type of information obtained.
Electron Impact (EI) Mass Spectrometry: In this mode, the sample is vaporized and bombarded with high-energy electrons (typically 70 eV). uni-saarland.de This hard ionization technique imparts significant energy into the molecule, leading to extensive fragmentation. whitman.edu The resulting mass spectrum is rich in fragment ions, which provides a detailed "fingerprint" useful for structural elucidation and library matching. uni-saarland.de A key advantage is the generation of a clear molecular ion peak in many cases, which directly confirms the molecular weight. However, for some molecules, the fragmentation can be so extensive that the molecular ion peak is weak or absent entirely. uni-saarland.de
Electrospray Ionization (ESI) Mass Spectrometry: ESI is a soft ionization technique where ions are generated from a solution by creating a fine, charged spray. uni-saarland.de It imparts very little excess energy to the molecule, resulting in minimal fragmentation. The primary ions observed are typically protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. nih.gov ESI is particularly well-suited for analyzing polar, thermally labile, and high molecular weight compounds. While it provides a clear indication of the molecular weight, it offers little structural information on its own. Therefore, it is almost always coupled with MS/MS to induce and analyze fragmentation. nih.gov
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. researchgate.net These methods probe the vibrational modes of molecular bonds, which are sensitive to the bond's strength, the mass of the atoms involved, and the local chemical environment. mdpi.com
Vibrational Band Assignment for Key Functional Groups (C=O, C-Cl, C=N)
C=O (Carbonyl) Stretch: The ester carbonyl group gives rise to a very strong and sharp absorption band in the IR spectrum. masterorganicchemistry.com For saturated esters, this peak typically appears in the 1755-1735 cm⁻¹ range. spectroscopyonline.com Conjugation with the aromatic ring can slightly lower this frequency.
C-O (Ester) Stretches: Esters also exhibit two strong C-O stretching bands. An asymmetric C-C-O stretch typically appears between 1300-1150 cm⁻¹ and a symmetric stretch occurs between 1100-1000 cm⁻¹. spectroscopyonline.comresearchgate.net
C=N (Pyridine Ring) Stretch: The C=N stretching vibration within the pyridine ring typically appears in the 1600-1550 cm⁻¹ region. researchgate.net
C-Cl (Chloro) Stretch: The C-Cl stretching vibrations for aryl chlorides are found in the 1100-800 cm⁻¹ region. The presence of multiple chlorine atoms on the ring would likely result in several strong bands in this area.
Aromatic Ring Vibrations: The pyridine ring also has characteristic C=C stretching vibrations in the 1600-1400 cm⁻¹ range. vscht.cz
The following table summarizes the expected vibrational band assignments.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| C=O | Stretch | 1735 - 1715 | Strong, Sharp | Medium |
| C-O | Asymmetric Stretch | 1300 - 1150 | Strong | Weak |
| C=N (Pyridine) | Stretch | 1595 - 1570 | Medium-Strong | Medium |
| C=C (Pyridine) | Ring Stretch | 1600 - 1400 | Medium-Variable | Strong |
| C-Cl | Stretch | 1100 - 800 | Strong | Strong |
Analysis of Hydrogen Bonding and Intermolecular Interactions
In the solid state, the crystal packing of this compound is influenced by various non-covalent interactions. mdpi.com While lacking a strong hydrogen bond donor like an O-H or N-H group, weak hydrogen bonds can still play a significant role in determining the supramolecular structure. nih.gov
Possible intermolecular interactions include:
C-H···O Hydrogen Bonds: The aromatic C-H groups of the pyridine ring or the aliphatic C-H groups of the ethyl ester can act as weak donors to form hydrogen bonds with the carbonyl oxygen or the nitrogen atom of a neighboring molecule. nih.gov
π-π Stacking: The electron-deficient trichlorinated pyridine rings can engage in π-π stacking interactions, which are common in aromatic systems and contribute to crystal stability. mdpi.com
Halogen Bonding: Chlorine atoms can act as electrophilic centers (σ-holes) and interact with nucleophilic atoms like oxygen or nitrogen, although this is generally weaker for chlorine compared to heavier halogens.
Dipole-Dipole Interactions: The polar C=O and C-Cl bonds create a net molecular dipole moment, leading to dipole-dipole interactions that influence molecular packing. mdpi.com
These interactions can be studied using solid-state Raman or IR spectroscopy, where the formation of intermolecular bonds can cause subtle shifts in vibrational frequencies, particularly those of the C=O and ring modes. researchgate.net
Distinction of Isomeric Forms via Vibrational Spectroscopy
Isomerism in this compound can arise from the rotation around the C-O single bond of the ester group, leading to different conformers (rotational isomers). nih.gov These conformers may have slightly different energies and geometries. Vibrational spectroscopy is a sensitive technique for distinguishing such isomers. nih.govrsc.org
Even subtle changes in the dihedral angle of the ester group relative to the plane of the pyridine ring can alter the vibrational coupling within the molecule. This can lead to small but measurable shifts in the frequencies of the C=O stretching band and the C-O stretching bands. nih.gov Furthermore, ring vibrations may also be affected. In studies of similar molecules, different conformers have been shown to exhibit distinct peaks in the low-frequency region of the Raman spectrum (below 400 cm⁻¹), which corresponds to lattice vibrations and whole-molecule torsional modes. rsc.org By comparing experimental spectra with theoretical spectra calculated for different possible conformers using methods like Density Functional Theory (DFT), it is possible to identify the specific isomeric form present in a sample. mdpi.comnih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The spectrum arises from the absorption of UV or visible light, which promotes electrons from a lower energy orbital to a higher energy one. researchgate.net
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions associated with its two main chromophores: the trichloropyridine ring and the carbonyl group.
π → π Transitions:* These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyridine system. These transitions are expected to occur in the 200-300 nm range. The presence of chlorine substituents and the ester group on the ring will influence the exact position and intensity of these bands.
n → π Transitions:* This is a lower-intensity absorption resulting from the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital of the aromatic ring or the carbonyl group. This transition typically occurs at a longer wavelength (lower energy) than the π → π* transitions, often appearing as a shoulder on the main absorption band above 300 nm.
Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic absorption spectra and assign the observed bands to specific electronic transitions. researchgate.net
Electronic Transitions and Absorption Maxima Analysis
The study of electronic transitions through UV-Vis spectroscopy provides insight into the conjugated systems within a molecule. For aromatic compounds like pyridine derivatives, π → π* and n → π* transitions are typically observed. The substitution pattern on the pyridine ring, including the presence of chlorine atoms and an ethyl ester group, is expected to influence the energy of these transitions and thus the absorption maxima (λmax). However, a thorough review of scientific literature did not yield any specific experimental data on the electronic transitions or absorption maxima for this compound.
Molar Absorptivity Determination and Solvent Effects
Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength and is determined experimentally using the Beer-Lambert law. The polarity of the solvent can influence the position and intensity of absorption bands. Polar solvents may cause a shift in the λmax due to stabilization of the ground or excited state. For instance, a red shift (bathochromic shift) or a blue shift (hypsochromic shift) can occur depending on the nature of the electronic transition and the solvent's polarity. Despite the theoretical importance of these parameters, no published studies were found that report the molar absorptivity of this compound or the effects of different solvents on its UV-Vis absorption spectrum.
X-ray Crystallography
X-ray crystallography is an essential technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state.
Single-Crystal X-ray Diffraction for Absolute Structure Determination
The growth of suitable single crystals allows for their analysis by X-ray diffraction, which can provide precise atomic coordinates and thus the absolute structure of a molecule. This technique would definitively establish the connectivity and stereochemistry of this compound. At present, there are no publicly available crystallographic data or reports of a single-crystal X-ray diffraction study for this compound in the Cambridge Crystallographic Data Centre (CCDC) or other scientific databases.
Crystal Packing Analysis and Supramolecular Interactions
Should a crystal structure be determined, the analysis of its crystal packing would reveal the nature and geometry of intermolecular interactions, such as halogen bonding (C-Cl···N or C-Cl···O), hydrogen bonding (if any), and π-π stacking interactions between the pyridine rings. These interactions govern the supramolecular assembly of the molecules in the crystal lattice. Without experimental crystal structure data, this analysis remains speculative.
Bond Lengths, Bond Angles, and Torsional Angles Analysis
A crystal structure would provide precise measurements of all bond lengths, bond angles, and torsional angles within the this compound molecule. This data is fundamental for understanding the molecule's geometry and for comparison with theoretical calculations. For example, standard bond lengths for C-Cl, C-N, C=O, and C-O bonds are well-established, and any significant deviations in the experimental structure could indicate electronic or steric effects. However, no such experimental data has been published for this specific compound.
Chiroptical Spectroscopy (if applicable to chiral derivatives)
Chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are used to study chiral molecules. This compound itself is not chiral. Therefore, chiroptical spectroscopy would only be applicable to chiral derivatives of this compound. The introduction of a chiral center, for instance, through a chiral substituent, would be necessary for it to be active in chiroptical measurements. As no such chiral derivatives and their corresponding chiroptical spectroscopic analyses have been reported in the literature, this section is not currently applicable.
Computational and Theoretical Investigations of 4,5,6 Trichloronicotinic Acid Ethyl Ester
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can predict molecular geometry, electronic distribution, and spectroscopic behavior with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization
Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. For a molecule like 4,5,6-trichloronicotinic acid ethyl ester, a DFT study, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in its theoretical characterization. acs.orgdergipark.org.tr
The initial output of such a calculation would be the optimized molecular geometry. This provides the most stable three-dimensional arrangement of the atoms, detailing precise bond lengths, bond angles, and dihedral angles. For instance, the planarity of the pyridine (B92270) ring and the orientation of the ethyl ester group relative to the ring would be determined. The presence of three chlorine atoms on the pyridine ring is expected to significantly influence the geometry through both steric and electronic effects.
HOMO-LUMO Energy Gap Analysis and Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. irjweb.com
A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the electron-withdrawing nature of the three chlorine atoms and the ester group would be expected to lower the energies of both the HOMO and LUMO. A detailed analysis would reveal the spatial distribution of these orbitals, indicating the likely sites for nucleophilic and electrophilic attack.
Table 1: Hypothetical Global Reactivity Descriptors for this compound Based on Analogous Systems
| Parameter | Definition | Predicted Trend for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively low due to electron-withdrawing groups |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Significantly lowered, indicating a good electron acceptor |
| Energy Gap (ΔE) | ELUMO - EHOMO | Expected to be moderate to small, suggesting potential reactivity |
| Ionization Potential (I) | -EHOMO | High, indicating difficulty in removing an electron |
| Electron Affinity (A) | -ELUMO | High, indicating a propensity to accept an electron |
| Electronegativity (χ) | (I + A) / 2 | High, reflecting its electron-deficient nature |
| Chemical Hardness (η) | (I - A) / 2 | Moderate, providing a measure of resistance to charge transfer |
| Chemical Softness (S) | 1 / (2η) | Moderate, related to the polarizability of the molecule |
| Electrophilicity Index (ω) | χ² / (2η) | High, quantifying its ability to act as an electrophile |
This table is illustrative and based on general principles of electronic effects in related molecules. Actual values would require specific DFT calculations.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
For this compound, NBO analysis would quantify the hyperconjugative interactions between occupied and unoccupied orbitals. These interactions are key to understanding the stability of the molecule. For example, the analysis would reveal the extent of electron delocalization from the chlorine lone pairs into the antibonding orbitals of the pyridine ring, as well as interactions involving the ester group. The stabilization energies associated with these interactions would provide a quantitative measure of their importance. nih.gov
Calculation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict various spectroscopic properties, which are invaluable for the characterization of new compounds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are highly valuable. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared with experimental data to confirm the structure. For this compound, this would be particularly useful for assigning the signals of the pyridine ring proton and carbons, which are significantly influenced by the three chlorine substituents. pw.edu.plchemicalbook.com
IR Spectroscopy: The calculation of vibrational frequencies can predict the Infrared (IR) spectrum. This helps in the identification of characteristic functional groups and their vibrational modes. For the target molecule, the C=O stretch of the ester, the C-Cl stretches, and the various pyridine ring vibrations would be of particular interest.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum. This would provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations (e.g., n→π* or π→π* transitions).
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time, including its interactions with its environment. mdpi.com
Conformational Flexibility and Rotational Barriers
MD simulations, using a suitable force field, can explore the conformational landscape of this compound. nih.gov A key area of investigation would be the rotational barrier around the C-C bond connecting the ester group to the pyridine ring. The simulation would reveal the preferred conformations of the ethyl group and the energy required to rotate it. This flexibility can be important for its interaction with other molecules, for instance, in a biological context or during crystal packing. The steric hindrance from the adjacent chlorine atom would likely play a significant role in determining these conformational preferences.
Solvent Effects on Molecular Behavior and Interactions
No studies detailing the effects of different solvents on the molecular behavior and interactions of this compound through computational methods are currently available in the public domain. Such research would typically involve quantum chemical calculations to understand how the solvent polarity and hydrogen bonding capabilities influence the compound's conformational stability, electronic structure, and spectroscopic properties.
Prediction of Reaction Pathways and Transition States
There is a lack of published research on the computational prediction of reaction pathways and transition states involving this compound. This type of investigation is crucial for understanding the reactivity of the molecule, predicting potential products of its reactions, and elucidating reaction mechanisms. Techniques such as density functional theory (DFT) are commonly employed to map potential energy surfaces and identify the lowest energy paths for chemical transformations.
Quantitative Structure-Activity Relationships (QSAR) in Academic Research
No academic research articles presenting Quantitative Structure-Activity Relationship (QSAR) studies specifically featuring this compound could be located. QSAR models are statistical models that relate the chemical structure of a compound to its biological activity. The development of a QSAR model for this compound would require a dataset of structurally related molecules with measured biological activities, which does not appear to have been published.
Applications of 4,5,6 Trichloronicotinic Acid Ethyl Ester in Chemical Research and Development
Intermediate in the Synthesis of Functional Organic Molecules
The true value of 4,5,6-trichloronicotinic acid ethyl ester in chemical research lies in its potential as a precursor for more complex molecules. The chlorine atoms on the pyridine (B92270) ring can be substituted through various nucleophilic substitution reactions, and the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups. This dual reactivity allows for the systematic construction of diverse molecular architectures.
Precursor for Agrochemical Research Compounds (e.g., Herbicides, Insecticides, Fungicides)
The pyridine ring is a common scaffold in a multitude of agrochemicals. nih.govevonik.com Specifically, chlorinated pyridine derivatives are key components in several commercial herbicides. sigmaaldrich.com While direct evidence of this compound's use in commercial agrochemicals is not prominent, its structure is highly relevant for research in this area.
Herbicides: The trichlorinated pyridine core of this ester is a toxophore that could be explored for developing new herbicidal compounds. Research in this field often involves the synthesis of analogues of existing herbicides to improve efficacy or selectivity. For instance, the substitution of the chlorine atoms with other functional groups could lead to novel compounds with herbicidal activity. The field of agrochemical synthesis is continually exploring new chemical entities to address challenges such as weed resistance. mdpi.com
Insecticides and Fungicides: The chloronicotinyl group is famously a key feature of neonicotinoid insecticides. arkema.com Although this compound does not fit the typical neonicotinoid structure, its pyridine backbone makes it a candidate for the synthesis of novel insecticides. Similarly, in fungicide research, pyridine-based compounds are known to exhibit antifungal properties. The synthesis of new fungicides often involves the derivatization of pyridine cores.
The following table outlines potential research directions for this compound in agrochemical synthesis.
| Agrochemical Class | Potential Synthetic Route | Target Moiety |
| Herbicides | Nucleophilic substitution of chlorine atoms | Modified pyridine core |
| Insecticides | Modification of the pyridine ring and ester group | Novel chloronicotinyl analogues |
| Fungicides | Derivatization to introduce fungicidal pharmacophores | Pyridine-based fungicides |
Interactive Data Table: Potential Agrochemical Research Applications
This table allows for filtering based on the type of agrochemical and the synthetic strategy.
Building Block for Pharmaceutical Intermediates in Research
Pyridine derivatives are ubiquitous in pharmaceuticals, and halogenated pyridines often serve as key intermediates in their synthesis. unodc.org The chlorine atoms in this compound can be selectively replaced, and the ester group can be modified, providing a pathway to complex pharmaceutical targets. While this specific ester is not widely cited as a direct precursor in major drug synthesis pathways, its potential as a starting material in medicinal chemistry research is significant for the development of new chemical entities.
The synthesis of novel anti-cancer or anti-inflammatory agents, for example, often involves the construction of highly substituted heterocyclic scaffolds, a role for which this compound is well-suited.
Synthesis of Dyes, Pigments, and Optical Materials
The pyridine ring can be incorporated into chromophoric systems, which are the basis of many synthetic dyes and pigments. The electron-withdrawing nature of the chlorine atoms and the ester group can influence the electronic properties of such a system, potentially leading to dyes with specific colors or photophysical properties. Research into new dyes for applications ranging from textiles to advanced optical materials is an ongoing field. aaru.edu.joresearchgate.net The functional groups on this compound allow for its covalent incorporation into larger dye molecules or polymer backbones, which could be useful for creating functional colorants.
Role in Material Science Research
The application of novel organic molecules in material science is a rapidly growing area of research. The unique combination of a halogenated aromatic ring and a reactive ester group makes this compound an interesting candidate for the development of new materials.
Monomer or Component in Polymer Research
The ethyl ester group of this compound can potentially participate in polymerization reactions, such as polycondensation, after being converted to other functional groups like a carboxylic acid or an alcohol. The presence of the trichlorinated pyridine ring would impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, or specific optical properties. Research in polymer chemistry often seeks out novel monomers to create polymers with tailored functionalities.
Precursor for Advanced Functional Materials
Beyond polymers, this compound could serve as a precursor for other advanced functional materials. The chlorine atoms can be used as handles for further functionalization, for example, through cross-coupling reactions to create conjugated materials with interesting electronic or photophysical properties. Such materials could have applications in fields like organic electronics or sensor technology. The development of functional materials often relies on the availability of versatile and highly functionalized building blocks like this compound.
Use in Heterocyclic Chemistry Research
The reactivity of the chlorinated pyridine core of this compound makes it a substrate of interest for the construction of diverse heterocyclic frameworks. The chlorine atoms, being good leaving groups, are susceptible to nucleophilic substitution reactions, which is a cornerstone of synthetic heterocyclic chemistry.
Detailed research findings on the specific reactions of this compound are limited. However, based on the known reactivity of analogous polychlorinated pyridines, it can be postulated that this compound would serve as a valuable starting material for the synthesis of substituted pyridines. Nucleophiles such as amines, alkoxides, and thiolates could be employed to displace the chlorine atoms, leading to a variety of di- or mono-chlorinated nicotinic acid esters with new functionalities. The regioselectivity of these substitutions would be a key area of investigation, dictated by the electronic effects of the ester group and the inherent reactivity of the different positions on the pyridine ring.
Furthermore, the presence of multiple chlorine atoms opens up the possibility for intramolecular cyclization reactions to form fused heterocyclic systems. By introducing a nucleophilic moiety on a side chain attached to the ester or by reacting the compound with a bifunctional nucleophile, it is conceivable to construct bicyclic and tricyclic heteroaromatic compounds. These types of structures are often scaffolds for biologically active molecules.
While specific examples are not readily found in the literature, the general synthetic utility of polychlorinated pyridines supports the potential of this compound in creating libraries of novel heterocyclic compounds for screening in drug discovery and materials science.
| Starting Material | Potential Reactant | Potential Product Class |
| This compound | Primary or Secondary Amines | Aminopyridines |
| This compound | Alkoxides or Phenoxides | Alkoxypyridines or Aryloxypyridines |
| This compound | Thiolates | Thio-substituted Pyridines |
| This compound | Bifunctional Nucleophiles | Fused Pyridine Heterocycles |
Development of Novel Reagents and Catalysts (derived from this compound)
The development of novel reagents and catalysts from this compound is an area that, while not explicitly detailed in available research, holds significant theoretical promise. The functional groups present on the molecule provide handles for its transformation into more complex structures that could possess catalytic activity or serve as specialized reagents.
One potential avenue is the synthesis of novel ligands for transition metal catalysis. By strategically replacing one or more chlorine atoms with coordinating groups such as phosphines, amines, or N-heterocyclic carbenes (NHCs), it would be possible to create a new class of ligands. The remaining chlorine atoms could be used to tune the electronic properties of the ligand or to provide a point of attachment to a solid support for heterogeneous catalysis.
For instance, a mono- or di-substituted phosphine (B1218219) derivative of this compound could be synthesized and subsequently coordinated to a metal center like palladium, rhodium, or iridium. The resulting metal complex could then be evaluated for its catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or hydroformylations. The electron-withdrawing nature of the remaining chlorine atoms and the ester group would likely influence the electronic properties and, consequently, the catalytic performance of the metal center.
While no specific catalysts derived from this compound have been reported in the literature, the principles of ligand design and catalyst development suggest that this compound could serve as a valuable, albeit underexplored, platform for such endeavors.
| Potential Derivative of this compound | Potential Application |
| Phosphine-substituted derivative | Ligand for transition metal catalysis (e.g., cross-coupling) |
| Amine or N-heterocycle-substituted derivative | Ligand for various catalytic reactions |
| Thiol-functionalized derivative | Precursor for metal-organic frameworks (MOFs) or nanoparticles |
Analytical Methodologies for 4,5,6 Trichloronicotinic Acid Ethyl Ester in Research Settings
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are central to the analysis of organic compounds, offering high-resolution separation of components in a mixture.
HPLC is a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like 4,5,6-Trichloronicotinic acid ethyl ester. A typical reversed-phase HPLC method would be developed to separate the target compound from starting materials, by-products, and degradation products.
Method Development: A systematic approach to method development would involve screening various stationary phases (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions. An illustrative starting point would be a C18 column with a gradient elution system, transitioning from a water/acetonitrile mixture to a higher concentration of acetonitrile. The inclusion of a small percentage of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape and resolution for acidic or basic analytes. Detection would most commonly be achieved using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance, likely in the 260-280 nm range, characteristic of substituted pyridine (B92270) rings.
Validation: A developed HPLC method would undergo rigorous validation according to established guidelines to ensure its reliability. Key validation parameters would include:
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity: The establishment of a linear relationship between the detector response and the concentration of the analyte over a defined range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Hypothetical HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 270 nm |
| Injection Volume | 10 µL |
For the assessment of volatile impurities and, in some cases, the purity of the main component if it is sufficiently thermally stable and volatile, Gas Chromatography (GC) is the method of choice. Given its ester functionality and chlorinated pyridine core, this compound should exhibit adequate volatility and thermal stability for GC analysis.
A typical GC method would employ a capillary column with a non-polar or mid-polar stationary phase, such as a 5% phenyl-polysiloxane. The sample, dissolved in a suitable volatile solvent, would be injected into a heated inlet where it is vaporized and swept onto the column by an inert carrier gas, typically helium or hydrogen. The separation is achieved based on the differential partitioning of the analytes between the carrier gas and the stationary phase. A Flame Ionization Detector (FID) is commonly used for quantitative analysis of organic compounds due to its wide linear range and sensitivity to hydrocarbons. For identification of unknown impurities, a Mass Spectrometer (MS) detector would be invaluable.
Illustrative GC Method Parameters:
| Parameter | Condition |
| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) at 300 °C |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique that is indispensable for monitoring the progress of organic reactions in a research setting. For the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product.
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel on an aluminum or glass backing). The plate is then placed in a developing chamber containing a suitable mobile phase (eluent). The choice of eluent, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is optimized to achieve good separation between the starting materials, intermediates, and the final product. After the solvent front has moved a sufficient distance up the plate, the plate is removed, dried, and visualized, commonly under UV light at 254 nm, where aromatic compounds will appear as dark spots. The relative positions of the spots (Rf values) indicate the progress of the reaction.
Spectrophotometric Quantification Methods (UV-Vis, IR)
Spectrophotometric methods provide valuable information for both qualitative identification and quantitative analysis.
UV-Vis Spectrophotometry: this compound, with its substituted pyridine ring, is expected to absorb ultraviolet (UV) light. A UV-Vis spectrum would be recorded by dissolving the compound in a suitable UV-transparent solvent (e.g., ethanol (B145695), acetonitrile) and measuring its absorbance at different wavelengths. The wavelength of maximum absorbance (λmax) can be used for quantitative analysis based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O stretch of the ester (around 1720-1740 cm⁻¹), C-O stretches, C-Cl stretches, and aromatic C=C and C=N stretching vibrations of the pyridine ring. While primarily a qualitative technique, IR can be used for quantification, though it is generally less precise than chromatographic methods.
Expected IR Absorption Bands for this compound:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) Stretch | 1720 - 1740 |
| Aromatic C=C and C=N Stretches | 1450 - 1600 |
| C-O (Ester) Stretch | 1100 - 1300 |
| C-Cl Stretch | 600 - 800 |
Electrochemical Methods for Detection and Quantification
Electrochemical methods, while less commonly employed for routine analysis of such compounds compared to chromatography and spectroscopy, can offer highly sensitive detection and quantification. Techniques like voltammetry could potentially be developed. The feasibility would depend on the electrochemical activity of the trichlorinated pyridine ring, which may be reducible at a mercury or carbon electrode. A method would involve applying a potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The current would be proportional to the concentration of the analyte. The development of such a method would require significant research to determine the optimal electrode material, supporting electrolyte, and potential waveform.
Titrimetric Analysis for Assay Determination
Acid-Base Titration: The ester could first be saponified by heating with a known excess of a strong base, such as sodium hydroxide (B78521). This reaction would consume the base to hydrolyze the ester to the corresponding carboxylate salt and ethanol. The remaining, unreacted base could then be back-titrated with a standardized solution of a strong acid, such as hydrochloric acid. The difference between the initial amount of base and the amount remaining allows for the calculation of the amount of ester present.
Nonaqueous Acid-Base Titration: The basic nitrogen atom in the pyridine ring could potentially be titrated in a nonaqueous solvent system. A solvent such as acetic acid would be used to enhance the basicity of the pyridine nitrogen, which could then be titrated with a strong acid in a nonaqueous medium, such as perchloric acid in acetic acid. The endpoint could be determined potentiometrically or with a visual indicator.
Environmental Implications and Green Chemistry Considerations in Research of 4,5,6 Trichloronicotinic Acid Ethyl Ester
Development of Environmentally Benign Synthetic Routes
The pursuit of green chemistry in the synthesis of specialized chemicals like 4,5,6-trichloronicotinic acid ethyl ester is centered on minimizing hazardous substances, reducing energy consumption, and utilizing renewable resources. Traditional synthetic routes for such compounds often involve multi-step processes with significant waste generation. However, modern synthetic strategies offer promising alternatives.
One of the primary avenues for greener synthesis is the use of heterogeneous catalysts . These catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture and recycled, thereby reducing waste and cost. For the synthesis of N-heterocycles, various metal-catalyzed reactions, including one-pot syntheses, have been developed that offer high efficiency and sustainability. lookchem.com For instance, a green synthesis process for a different ethyl ester, 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid ethyl ester, utilizes a solid acid catalyst that can be recovered and reused, coupled with multi-flash distillation to separate and recycle unreacted raw materials and by-products. farmonaut.com This approach significantly reduces the waste generated compared to traditional methods that use stoichiometric amounts of strong acids like sulfuric acid, which cannot be easily recovered.
Another promising approach is the application of biocatalysis . Enzymes, as natural catalysts, offer high selectivity and operate under mild conditions, reducing the energy input and the formation of unwanted by-products. nih.gov The synthesis of various esters, including those of nicotinic acid, has been successfully demonstrated using enzymes like lipases. nih.gov These biocatalytic methods can be performed in solvent-free systems, further enhancing their green credentials. nih.gov The development of engineered enzymes through techniques like directed evolution is expanding the scope of biocatalysis to include the synthesis of complex molecules with high efficiency and enantioselectivity. nih.gov While specific enzymatic routes for this compound have not been detailed in published research, the principles of biocatalytic esterification and amination of carboxylic acid esters suggest a strong potential for developing such a pathway. nih.gov
The table below summarizes potential green synthetic approaches applicable to this compound based on research on related compounds.
| Green Chemistry Approach | Potential Advantages for Synthesizing this compound | Relevant Research on Similar Compounds |
| Heterogeneous Catalysis | - Catalyst reusability - Reduced waste generation - Simplified product purification | Development of one-pot synthesis of azaindoles using palladium catalysts. lookchem.com Use of a solid acid catalyst for the synthesis of 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid ethyl ester. farmonaut.com |
| Biocatalysis | - High selectivity and specificity - Mild reaction conditions (lower energy) - Use of renewable catalysts (enzymes) - Potential for solvent-free reactions | Enzymatic synthesis of various esters using lipases. nih.gov Engineered protoglobin nitrene transferases for the amination of carboxylic acid esters. nih.gov |
| One-Pot Synthesis | - Reduced number of reaction and purification steps - Lower solvent consumption - Increased overall yield | One-pot synthesis of 1,2-disubstituted azaindoles via a cascade procedure. lookchem.com |
Biodegradation and Environmental Fate Studies in Research Models
Understanding the environmental fate of this compound is crucial for assessing its potential long-term impact. The presence of a chlorinated pyridine (B92270) ring suggests that its degradation in the environment will be a key factor in its persistence. oup.comtandfonline.com Studies on the biodegradation of pyridine and its derivatives have shown that while the pyridine ring can be degraded by various microorganisms, the presence and position of substituents like chlorine can significantly affect the rate and pathway of degradation. oup.comtandfonline.com
Research on the biodegradation of pyridine derivatives in soil has indicated that pyridinecarboxylic acids are generally degradable within a few weeks. oup.com However, chloropyridines exhibit variable biodegradability, with some, like 4-chloropyridine, being more susceptible to degradation than others. oup.com The persistence of chlorinated pesticides in the environment is a well-documented concern. nih.gov
The biodegradation of this compound in a research model would likely proceed through a series of enzymatic reactions. The initial step would likely involve the hydrolysis of the ethyl ester to form 4,5,6-trichloronicotinic acid. This reaction is a common metabolic pathway for ester-containing compounds in biological systems.
Following ester hydrolysis, the dechlorination of the pyridine ring would be a critical step. The removal of chlorine atoms from aromatic rings is a known microbial process, often occurring under anaerobic conditions through reductive dechlorination. youtube.com The number and position of chlorine atoms on the nicotinic acid ring would influence the ease of this process.
Once dechlorinated, the resulting nicotinic acid or its hydroxylated intermediates can be further metabolized. The degradation of nicotinic acid itself has been studied in various microorganisms. researchgate.net The pathway often involves hydroxylation followed by ring cleavage to yield smaller, readily metabolizable compounds that can enter central metabolic pathways. tandfonline.com
The following table outlines a plausible biodegradation pathway for this compound based on known metabolic routes of similar compounds.
| Proposed Degradation Step | Enzymatic Process | Expected Intermediate/Product | Basis from Related Compound Research |
| Ester Hydrolysis | Esterase | 4,5,6-Trichloronicotinic acid | Common metabolic pathway for esters. |
| Dechlorination | Dehalogenase (e.g., reductive dehalogenase) | Di- and mono-chlorinated nicotinic acid intermediates | Biodegradation of other chlorinated aromatic compounds. youtube.com |
| Hydroxylation | Hydroxylase | Hydroxylated nicotinic acid derivatives | Key step in the degradation of the pyridine ring. tandfonline.com |
| Ring Cleavage | Dioxygenase | Aliphatic compounds | Common mechanism for the breakdown of aromatic rings. |
| Mineralization | Various metabolic enzymes | Carbon dioxide, water, and inorganic chloride | Complete degradation of the organic molecule. |
Waste Minimization and By-product Utilization Strategies
The principles of green chemistry strongly advocate for waste minimization and the utilization of by-products. In the context of producing this compound, these strategies are critical for improving the economic and environmental performance of the manufacturing process.
A key strategy for waste minimization is process optimization . This can involve the use of highly selective catalysts, as discussed in section 9.1, which reduces the formation of unwanted by-products. Furthermore, implementing continuous flow processes can offer better control over reaction conditions, leading to higher yields and less waste compared to batch processes.
Catalyst and solvent recycling are fundamental to waste reduction. The use of heterogeneous catalysts or biocatalysts, which can be easily separated and reused, is a prime example. farmonaut.comnih.gov Solvents, which often constitute a large portion of the waste stream in chemical synthesis, can be minimized by using solvent-free reaction conditions or by selecting solvents that can be easily recovered and purified for reuse.
By-product utilization transforms a waste stream into a valuable resource. The first step in this strategy is the identification and characterization of the by-products generated during the synthesis of this compound. Once identified, potential applications for these by-products can be explored. For example, if the synthesis results in the formation of other chlorinated nicotinic acid derivatives, these could potentially be used as starting materials for other chemical syntheses.
The treatment of wastewater generated during the production of pesticide intermediates often involves advanced oxidation processes and biological treatments to remove toxic organic compounds. researchgate.net However, an even more sustainable approach is to prevent the formation of this waste in the first place through better process design and by-product valorization.
The table below presents potential waste minimization and by-product utilization strategies for the production of this compound.
| Strategy | Description | Potential Benefits |
| Process Optimization | Improving reaction conditions (temperature, pressure, stoichiometry) to maximize yield and selectivity. | - Higher product yield - Reduced formation of by-products - Lower raw material consumption |
| Catalyst Recycling | Using heterogeneous or recoverable homogeneous catalysts that can be separated and reused in multiple reaction cycles. | - Reduced catalyst cost - Lower levels of metal contamination in waste streams - Decreased overall waste volume |
| Solvent Recovery | Employing distillation or other separation techniques to purify and reuse solvents. | - Reduced solvent purchasing costs - Lower volatile organic compound (VOC) emissions - Minimized hazardous waste disposal |
| By-product Valorization | Identifying potential applications for by-products, either as raw materials for other processes or as standalone products. | - Generation of additional revenue streams - Creation of a circular economy model - Reduction in waste treatment and disposal costs |
Future Research Perspectives and Emerging Directions for 4,5,6 Trichloronicotinic Acid Ethyl Ester
Exploration of Undiscovered Reactivity Patterns
The dense functionalization of 4,5,6-trichloronicotinic acid ethyl ester offers a platform for discovering novel chemical transformations. The electron-deficient nature of the pyridine (B92270) ring, exacerbated by four electron-withdrawing substituents (three chloro groups and one ester group), makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Future studies will likely focus on the selective substitution of the chlorine atoms at the C4, C5, and C6 positions. The inherent electronic differences and steric environments of these positions could be exploited to achieve regioselective reactions with a variety of nucleophiles.
Key research avenues include:
Site-Selective Nucleophilic Aromatic Substitution (SNAr): A systematic investigation into the reaction of the title compound with various nucleophiles (O, N, S, and C-based) under different conditions could reveal the intrinsic reactivity hierarchy of the C4, C5, and C6 positions. The anionic intermediate's stability, which is crucial in SNAr mechanisms, is influenced by the position of attack relative to the ring nitrogen, suggesting that the C4 and C6 positions may be more reactive than the C5 position. stackexchange.com
Transition-Metal-Catalyzed Cross-Coupling: The three chlorine atoms serve as handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Negishi couplings. nih.govnih.govrsc.orgresearchgate.net A significant challenge and opportunity lies in developing catalytic systems that can differentiate between the chlorine atoms, enabling sequential and site-selective introduction of new carbon-carbon and carbon-heteroatom bonds. Ligand design will be crucial in controlling the selectivity of these transformations. nih.gov
Reactivity of the Ester Group: While much attention is on the chlorinated pyridine core, the ethyl ester at the C3 position offers another site for modification. Future work could explore its hydrolysis, amidation, reduction to an alcohol, or reaction with Grignard reagents, and how the heavily chlorinated ring influences the reactivity of this functional group.
| Potential Reaction Type | Target Site(s) | Potential Reagents/Catalysts | Expected Outcome |
| Nucleophilic Aromatic Substitution | C4, C5, C6 | Amines, Alkoxides, Thiolates | Selective replacement of one or more Cl atoms |
| Suzuki Cross-Coupling | C4, C5, C6 | Aryl/Alkyl Boronic Acids, Pd or Ni catalysts | Formation of new C-C bonds |
| Buchwald-Hartwig Amination | C4, C5, C6 | Amines, Pd catalysts | Formation of new C-N bonds |
| Ester Hydrolysis/Amidation | C3 (Ester) | NaOH / H₂O; R₂NH | Conversion to carboxylic acid or amide |
Development of Highly Efficient and Selective Synthetic Methodologies
Advancing the utility of this compound hinges on the development of more efficient and selective synthetic methods, both for its preparation and its subsequent derivatization. Current multistep syntheses can be resource-intensive, and future research will aim for greater atom economy, reduced waste, and enhanced control over product formation.
Emerging directions in synthesis include:
Improved Preparation Routes: Research into novel chlorination reagents and conditions for nicotinic acid or its precursors could lead to higher yields and cleaner production of the trichlorinated scaffold. One-pot cascade reactions that combine chlorination and esterification would represent a significant improvement in efficiency. semanticscholar.org
Catalytic C-H Functionalization: An alternative to classical methods that rely on pre-functionalized starting materials is the direct C-H functionalization of simpler pyridine cores. thieme-connect.comnih.gov Developing catalytic systems that can selectively introduce chlorine or other functional groups at the desired positions on a nicotinic acid ester scaffold would be a major step forward.
Orthogonal Deprotection Strategies: For sequential cross-coupling reactions, it may be necessary to temporarily differentiate the chlorine atoms. This could involve developing methodologies where one chlorine atom is selectively converted to a more reactive leaving group (e.g., triflate) or a different halide (e.g., iodide), allowing for orthogonal reactivity in subsequent steps.
Potential for Applications in Emerging Technologies (e.g., energy, sensing, smart materials)
The unique electronic properties and polyfunctionality of this compound make it a compelling candidate for applications in materials science and other emerging technologies. Halogenated organic compounds are known to play crucial roles in the development of functional materials. researchgate.net
Potential future applications include:
Organic Electronics: The electron-deficient nature of the trichloropyridine ring suggests that its derivatives could function as n-type organic semiconductors. By selectively replacing the chlorine atoms with various π-conjugated systems via cross-coupling, a library of materials with tunable electronic properties could be generated for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netnih.gov The presence of halogen atoms can also influence molecular packing and charge transport properties. nih.gov
Chemical Sensors: The pyridine nitrogen and the ester group can act as potential binding sites for analytes. The electronic properties of the aromatic system are highly sensitive to changes in the substitution pattern. Derivatives could be designed where analyte binding at one of the functional sites induces a change in the molecule's fluorescence or electrochemical properties, forming the basis of a chemical sensor.
Smart Materials: Incorporating this robust heterocyclic unit into polymers or larger supramolecular assemblies could lead to materials with responsive properties. For example, polymers containing this moiety might exhibit changes in their mechanical or optical properties in response to stimuli such as light, heat, or chemical exposure.
| Emerging Technology Area | Potential Role of the Compound | Key Molecular Features |
| Organic Electronics (OLEDs, OFETs) | n-type semiconductor, hole-transporting material | Electron-deficient pyridine ring, tunable via substitution |
| Chemical Sensing | Chemo-responsive core | Lewis basic nitrogen, hydrogen bond accepting ester, modifiable electronics |
| Functional Polymers | Monomer for advanced materials | Multiple reactive sites for polymerization, robust aromatic core |
Integration with Artificial Intelligence and Machine Learning in Synthetic Design
Key areas for integration are:
Reactivity Prediction: ML models can be trained on datasets of reactions involving substituted pyridines to predict the most likely site of reaction (regioselectivity) under various conditions. nih.govcmu.edu This would allow researchers to computationally screen different nucleophiles, catalysts, and conditions to identify the most promising pathways for selective functionalization, saving considerable time and resources.
Retrosynthesis Planning: AI-powered retrosynthesis software can propose novel and efficient synthetic routes to complex target molecules starting from this compound. chemcopilot.comacs.orgkyoto-u.ac.jp By integrating expert knowledge, these tools can design practical and innovative multi-step syntheses. gwern.net
De Novo Design: Machine learning models can be used to predict the properties (e.g., electronic, optical) of virtual derivatives of the title compound. This enables the in silico design of new molecules with specific desired characteristics for applications in materials science or medicinal chemistry before they are ever synthesized in the lab.
Interdisciplinary Research Collaborations and New Research Frontiers
Realizing the full potential of this compound will require synergistic collaborations across multiple scientific disciplines. The complexity and opportunities associated with this molecule naturally bridge the gap between synthesis, theory, and application.
Future research frontiers will be defined by:
Synthesis and Computation: Collaborations between synthetic organic chemists and computational chemists will be essential for developing predictive models of reactivity and for designing novel derivatives with targeted properties. bath.ac.uk
Chemistry and Materials Science: Partnerships with materials scientists and engineers will be crucial to fabricate and test devices (e.g., OLEDs, sensors) incorporating new materials derived from the title compound, creating a feedback loop to guide further synthetic efforts.
Medicinal and Agrochemical Chemistry: Given that halogenated nitrogen heterocycles are privileged structures in pharmaceuticals and agrochemicals, collaborations with medicinal and agricultural chemists could open new frontiers. mdpi.comnbinno.com The trichlorinated scaffold could serve as a starting point for the synthesis of new biologically active compounds.
By fostering these interdisciplinary collaborations, the scientific community can move beyond fundamental reactivity studies to unlock new functionalities and applications, establishing this compound as a valuable platform for innovation in the chemical sciences.
Q & A
Basic Questions
Q. What is a reliable laboratory-scale synthesis protocol for 4,5,6-Trichloronicotinic acid ethyl ester?
- Answer : The synthesis involves two key steps:
Precursor Preparation : Selective dechlorination of 3,4,5,6-tetrachloropicolinic acid using zinc and a nickel-based catalyst (prepared from a nickel compound and a bidentate ligand) in a polar solvent. This step removes one chlorine atom to yield 4,5,6-trichloropicolinic acid .
Esterification : React the acid intermediate with ethanol in the presence of a catalytic acid (e.g., H₂SO₄ or HCl). Similar esterification protocols for related compounds recommend anhydrous conditions, controlled temperature (60–80°C), and reflux for 6–12 hours to achieve high yields .
- Validation : Monitor reaction progress via TLC and confirm purity using GC-MS or NMR .
Q. What analytical methods are essential for confirming the structure and purity of this compound?
- Answer :
- GC-MS : Effective for identifying ethyl ester functional groups and detecting volatile byproducts. Use helium as the carrier gas and a non-polar column (e.g., DB-5) with a temperature gradient of 50–300°C .
- ¹H/¹³C NMR : Key for structural confirmation. Look for characteristic peaks: ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and aromatic protons (δ 7.5–8.5 ppm for pyridine ring) .
- Elemental Analysis : Verify chlorine content (theoretical ~40%) to ensure complete dechlorination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields when varying catalysts during precursor synthesis?
- Answer :
- Controlled Experiments : Compare nickel-based catalysts (as in ) with alternatives (e.g., palladium or copper). Use identical reaction conditions (solvent, temperature, molar ratios).
- Statistical Analysis : Apply ANOVA or t-tests to determine if yield differences are significant. Reference fatty acid ethyl ester models in for methodology.
- Side-Reaction Analysis : Use HPLC to quantify byproducts (e.g., over-dechlorinated species) and optimize catalyst loading to suppress them .
Q. What strategies minimize side reactions during esterification of 4,5,6-Trichloronicotinic acid?
- Answer :
- Protecting Groups : Temporarily protect the pyridine nitrogen (e.g., via silylation) to prevent nucleophilic attack during esterification .
- In-Situ Monitoring : Use FTIR to track carbonyl (C=O) stretching frequencies (1700–1750 cm⁻¹) and adjust reagent stoichiometry dynamically .
- Solvent Optimization : Replace protic solvents (e.g., water) with aprotic solvents (e.g., DMF) to reduce hydrolysis .
Q. How can computational modeling aid in predicting the reactivity of this compound in further functionalization?
- Answer :
- DFT Calculations : Model reaction pathways for nucleophilic aromatic substitution (SNAr) at chlorine sites. Predict activation energies for substitutions with amines or thiols.
- SAR Studies : Correlate electronic parameters (Hammett σ values) of substituents with reaction rates. Reference methodologies from , where similar ethyl esters were analyzed for pharmacological activity.
- Solvent Effects : Use COSMO-RS simulations to optimize solvent choice for regioselective reactions .
Data Analysis and Experimental Design
Q. How should researchers design experiments to optimize reaction conditions for high-throughput synthesis?
- Answer :
- DoE (Design of Experiments) : Apply a factorial design to test variables (temperature, catalyst loading, solvent ratio). Use response surface methodology (RSM) to identify optimal parameters .
- Automated Sampling : Integrate inline NMR or Raman spectroscopy for real-time data collection .
- Scale-Up Considerations : Maintain consistent stirring rates and heat transfer profiles to avoid deviations from small-scale yields .
Q. What are common pitfalls in interpreting NMR spectra of chlorinated pyridine derivatives, and how can they be mitigated?
- Answer :
- Quadrupolar Broadening : Chlorine atoms (I = 3/2) cause signal splitting. Use deuterated solvents and higher magnetic field strengths (≥500 MHz) to improve resolution .
- Dynamic Exchange Effects : Probe temperature-dependent spectra to identify conformational changes in the pyridine ring .
- Reference Standards : Compare with NIST-certified spectra for chlorinated nicotinic acid derivatives to validate assignments .
Tables for Quick Reference
Table 1 : Key Analytical Parameters for this compound
Table 2 : Troubleshooting Common Synthesis Issues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
